Cas no 2159638-20-5 (2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol)

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol structure
2159638-20-5 structure
商品名:2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol
CAS番号:2159638-20-5
MF:C9H14N2O
メガワット:166.220262050629
CID:6099738
PubChem ID:165786378

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol
    • Pyrazolo[1,5-a]pyridine-3-ethanol, 4,5,6,7-tetrahydro-
    • EN300-1624874
    • 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
    • 2159638-20-5
    • インチ: 1S/C9H14N2O/c12-6-4-8-7-10-11-5-2-1-3-9(8)11/h7,12H,1-6H2
    • InChIKey: IJHKXJODHGWOBX-UHFFFAOYSA-N
    • ほほえんだ: C12=C(CCO)C=NN1CCCC2

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ふってん: 330.2±27.0 °C(Predicted)
  • 酸性度係数(pKa): 14.77±0.10(Predicted)

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1624874-0.1g
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
0.1g
$1244.0 2023-06-04
Enamine
EN300-1624874-2500mg
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
2500mg
$2071.0 2023-09-22
Enamine
EN300-1624874-10000mg
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
10000mg
$4545.0 2023-09-22
Enamine
EN300-1624874-0.05g
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
0.05g
$1188.0 2023-06-04
Enamine
EN300-1624874-0.5g
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
0.5g
$1357.0 2023-06-04
Enamine
EN300-1624874-5.0g
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
5g
$4102.0 2023-06-04
Enamine
EN300-1624874-250mg
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
250mg
$972.0 2023-09-22
Enamine
EN300-1624874-1000mg
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
1000mg
$1057.0 2023-09-22
Enamine
EN300-1624874-500mg
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
500mg
$1014.0 2023-09-22
Enamine
EN300-1624874-2.5g
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
2159638-20-5
2.5g
$2771.0 2023-06-04

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol 関連文献

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-olに関する追加情報

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol, also known by its CAS registry number 2159638-20-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic aromatic system with unique electronic properties. The presence of the hydroxymethyl group (-CH₂OH) attached to the pyrazolo[1,5-a]pyridine ring introduces additional functional diversity, making this compound a valuable building block for various applications.

The structure of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol is characterized by a fused bicyclic system consisting of a pyrazole and a pyridine ring. The pyrazole ring contributes to the compound's aromaticity and stability, while the hydroxymethyl group introduces hydrophilic properties. This combination makes the compound suitable for applications in drug design and material synthesis.

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry. Researchers have explored their ability to act as inhibitors of various enzymes and receptors. For instance, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate cytokine production. Additionally, its hydroxymethyl group facilitates hydrogen bonding interactions, which are crucial for bioavailability and target binding.

In terms of synthesis methods, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol can be prepared through a variety of routes. One common approach involves the condensation of o-amino phenol with aldehydes or ketones in the presence of an acid catalyst. This reaction forms the pyrazole ring system before further functionalization to introduce the hydroxymethyl group. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield.

The physical properties of 2-{4H,5H

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